N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGMTMQETKYDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Another approach includes the use of microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods can involve the use of molecular hybridization techniques and microwave irradiation to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include Dess-Martin periodinane for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dimethylformamide under controlled temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death . In its anticancer activity, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide include other benzothiazole derivatives such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and antiprotozoal properties.
Uniqueness
What sets this compound apart is its unique combination of a benzothiazole ring with a sulfonamide group, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
